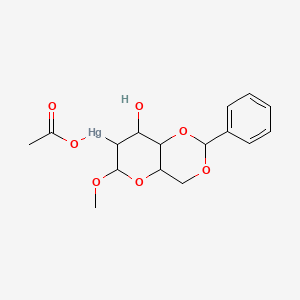
Methyl ethane-4,6-O-benzylidene-2-deoxy-2-mercuryylhexopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl ethane-4,6-O-benzylidene-2-deoxy-2-mercuryylhexopyranoside is a complex organic compound with a unique structure that includes a benzylidene group and a mercury atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ethane-4,6-O-benzylidene-2-deoxy-2-mercuryylhexopyranoside typically involves multiple steps. The starting materials are often simple sugars, which undergo a series of chemical reactions to introduce the benzylidene and mercury groups. Common reagents used in these reactions include benzaldehyde for the benzylidene group and mercuric acetate for the mercury atom. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions are essential to achieve high yields and purity. Safety measures are also crucial due to the presence of mercury, which is toxic.
Chemical Reactions Analysis
Types of Reactions
Methyl ethane-4,6-O-benzylidene-2-deoxy-2-mercuryylhexopyranoside can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can remove the mercury atom or alter the benzylidene group.
Substitution: The mercury atom can be replaced with other functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Methyl ethane-4,6-O-benzylidene-2-deoxy-2-mercuryylhexopyranoside has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a model compound for studying mercury-containing organic molecules.
Biology: The compound’s interactions with biological molecules are of interest for understanding mercury toxicity and developing mercury-based drugs.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or pathways.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Methyl ethane-4,6-O-benzylidene-2-deoxy-2-mercuryylhexopyranoside involves its interaction with various molecular targets. The mercury atom can form strong bonds with sulfur-containing amino acids in proteins, affecting their function. The benzylidene group may also interact with aromatic residues in proteins, altering their structure and activity. These interactions can disrupt cellular processes and lead to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl ethane-4,6-O-benzylidene-2-deoxy-2-chlorohexopyranoside: Similar structure but with a chlorine atom instead of mercury.
Methyl ethane-4,6-O-benzylidene-2-deoxy-2-bromohexopyranoside: Contains a bromine atom instead of mercury.
Methyl ethane-4,6-O-benzylidene-2-deoxy-2-iodohexopyranoside: Contains an iodine atom instead of mercury.
Uniqueness
The presence of the mercury atom in Methyl ethane-4,6-O-benzylidene-2-deoxy-2-mercuryylhexopyranoside makes it unique compared to its analogs
Properties
CAS No. |
65725-22-6 |
|---|---|
Molecular Formula |
C16H20HgO7 |
Molecular Weight |
524.92 g/mol |
IUPAC Name |
acetyloxy-(8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)mercury |
InChI |
InChI=1S/C14H17O5.C2H4O2.Hg/c1-16-12-7-10(15)13-11(18-12)8-17-14(19-13)9-5-3-2-4-6-9;1-2(3)4;/h2-7,10-15H,8H2,1H3;1H3,(H,3,4);/q;;+1/p-1 |
InChI Key |
HEFOOXZAWRJZQU-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)O[Hg]C1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















